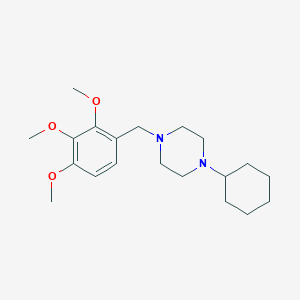
3-(2-bromobenzyl)-5-chloro-1,3-benzoxazol-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-bromobenzyl)-5-chloro-1,3-benzoxazol-2(3H)-one is a synthetic compound that belongs to the family of benzoxazoles. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound possesses a unique chemical structure that allows it to interact with biological systems in a specific manner.
作用機序
The mechanism of action of 3-(2-bromobenzyl)-5-chloro-1,3-benzoxazol-2(3H)-one is not fully understood. However, it has been proposed that this compound acts by inhibiting the activity of specific enzymes or proteins that are essential for the survival of cancer cells or microorganisms. For instance, it has been reported to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. By inhibiting the activity of this enzyme, 3-(2-bromobenzyl)-5-chloro-1,3-benzoxazol-2(3H)-one can induce DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(2-bromobenzyl)-5-chloro-1,3-benzoxazol-2(3H)-one are diverse and depend on the specific biological system being studied. In cancer cells, this compound has been found to induce cell cycle arrest, apoptosis, and autophagy. Moreover, it has also been reported to inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients to cancer cells. In microorganisms, this compound has been found to disrupt cell membrane integrity and inhibit protein synthesis.
実験室実験の利点と制限
The advantages of using 3-(2-bromobenzyl)-5-chloro-1,3-benzoxazol-2(3H)-one in lab experiments include its potent biological activity, its synthetic accessibility, and its potential for the development of new drugs. However, there are also some limitations associated with this compound. For instance, its solubility in water is relatively low, which can limit its use in certain biological assays. Moreover, its mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments.
将来の方向性
There are several future directions for the research on 3-(2-bromobenzyl)-5-chloro-1,3-benzoxazol-2(3H)-one. One of the most promising directions is the development of new drugs based on this compound. Its potent anticancer and antibacterial activities make it an attractive candidate for the development of new chemotherapeutic agents and antibiotics. Moreover, further research is needed to understand its mechanism of action and to identify its molecular targets. This can lead to the development of more specific and effective drugs. Finally, the optimization of the synthesis method and the improvement of the compound's solubility can also expand its potential applications in biological research.
合成法
The synthesis of 3-(2-bromobenzyl)-5-chloro-1,3-benzoxazol-2(3H)-one involves the reaction between 2-amino-5-chlorobenzoic acid and 2-bromobenzyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is subsequently cyclized to form the final product. The yield of the product can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
科学的研究の応用
The unique chemical structure of 3-(2-bromobenzyl)-5-chloro-1,3-benzoxazol-2(3H)-one has made it a promising candidate for various scientific research applications. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been reported to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Moreover, it has also been found to possess antibacterial and antifungal activities, making it a potential candidate for the development of new antibiotics.
特性
IUPAC Name |
3-[(2-bromophenyl)methyl]-5-chloro-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrClNO2/c15-11-4-2-1-3-9(11)8-17-12-7-10(16)5-6-13(12)19-14(17)18/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLUAQHFERGDQRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=C(C=CC(=C3)Cl)OC2=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[2-(2-phenylethyl)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5752892.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5752900.png)
![N-[2-(2-methoxyphenyl)ethyl]-N'-(3-nitrophenyl)urea](/img/structure/B5752906.png)



![1-[(5-bromo-3-pyridinyl)carbonyl]-2-pyrrolidinone](/img/structure/B5752928.png)
![dimethyl 5-{[(2-pyridinylamino)carbonothioyl]amino}isophthalate](/img/structure/B5752932.png)

![1-[2-fluoro-5-(4-morpholinylsulfonyl)benzoyl]-4-piperidinecarboxamide](/img/structure/B5752949.png)

![2-{[5-benzyl-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B5752972.png)
![2-(4-nitrophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5752983.png)